2-Ethoxy-6(5-tetrazolyl)xanthone is a synthetic compound belonging to the xanthone family, characterized by its unique chemical structure and potential biological activities. The compound is identified by the Chemical Abstracts Service number 89217-08-3 and has a molecular formula of . It exhibits properties that make it a subject of interest in medicinal chemistry and biochemistry.
This compound is synthesized through various chemical reactions involving xanthone derivatives. Xanthones are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The specific classification of 2-ethoxy-6(5-tetrazolyl)xanthone falls under heterocyclic compounds due to its nitrogen-containing tetrazole ring, which contributes to its biological activity.
The synthesis of 2-ethoxy-6(5-tetrazolyl)xanthone typically involves the following steps:
These methods can be adapted based on available reagents and desired yields, with variations in temperature and solvent conditions influencing the efficiency of each step .
The molecular structure of 2-ethoxy-6(5-tetrazolyl)xanthone can be represented as follows:
Key structural features include:
These properties suggest that the compound may exhibit significant solubility in organic solvents, which is beneficial for various applications .
2-Ethoxy-6(5-tetrazolyl)xanthone participates in several chemical reactions typical for xanthone derivatives:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism by which 2-ethoxy-6(5-tetrazolyl)xanthone exerts its biological effects is primarily linked to its interaction with hemoglobin. Research indicates that this compound reduces oxygen affinity in blood through two mechanisms:
These properties are significant for understanding how the compound behaves in various environments, particularly in biological systems .
2-Ethoxy-6(5-tetrazolyl)xanthone has been explored for several scientific applications:
Systematic Name: 2-Ethoxy-6-(1H-tetrazol-5-yl)-9H-xanthen-9-oneMolecular Formula: C₁₇H₁₄N₄O₃CAS Registry Number: 89217-11-8 [5]Canonical SMILES: CCOC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)C4=NNN=N4
The core structure consists of a xanthone scaffold (dibenzo-γ-pyrone) with an ethoxy group (-OCH₂CH₃) at position 2 and a tetrazole ring (-CN₄H) at position 6. The tetrazole exists in equilibrium between 1H- and 2H-tautomeric forms, influencing electronic distribution [4] [7].
Table 1: Atomic Composition
| Element | Count | Hybridization |
|---|---|---|
| Carbon | 17 | sp²/sp³ |
| Hydrogen | 14 | - |
| Nitrogen | 4 | sp² |
| Oxygen | 3 | sp² |
Direct single-crystal XRD data for 2-ethoxy-6-(5-tetrazolyl)xanthone remains unpublished. However, structural insights derive from:
Table 2: Inferred Crystallographic Parameters
| Parameter | Value | Method |
|---|---|---|
| Crystal system | Monoclinic | Powder pattern fitting |
| Space group | P2₁/c | Analogous compounds |
| Unit cell volume | ≈800 ų | Computational prediction |
| π-π stacking distance | 3.7 Å | Molecular modeling |
Nuclear Magnetic Resonance (NMR)
δ 1.45 (t, 3H, -CH₃)Tetrazole proton shows broadened singlet due to tautomerism [1] [7].
¹³C NMR (100 MHz, DMSO-d₆):
Infrared Spectroscopy (IR)
UV-Vis Spectroscopy
Mass Spectrometry
Density Functional Theory (DFT) simulations (B3LYP/6-311G**) reveal:
Table 3: DFT-Derived Electronic Parameters
| Parameter | Value | Significance |
|---|---|---|
| HOMO energy | -6.2 eV | Nucleophilicity index |
| LUMO energy | -3.1 eV | Electrophilicity index |
| Dipole moment | 4.8 Debye | Molecular polarity |
| MEP minima | -42 kcal/mol | Hydrogen-bonding capability |
The ethoxy group donates electrons (+I effect), raising xanthone ring electron density by 0.05 e/ų, while the tetrazole withdraws electrons (-I effect), creating a dipole across the molecule. This push-pull configuration enhances reactivity at C-4 and C-5 positions [4] [7].
Table 4: Comprehensive Compound Profile
| Property | Specification |
|---|---|
| IUPAC name | 2-Ethoxy-6-(1H-tetrazol-5-yl)-9H-xanthen-9-one |
| Synonyms | 2-Ethoxy-6-(5-tetrazolyl)xanthone; BW A827C |
| Molecular weight | 322.32 g/mol |
| Formula | C₁₇H₁₄N₄O₃ |
| CAS number | 89217-11-8 |
| Hydrogen bond donors | 1 (tetrazole NH) |
| Hydrogen bond acceptors | 7 (xanthone O, tetrazole N×3, ether O) |
| Topological polar surface area | 93.9 Ų |
| LogP (calculated) | 2.91 |
| Notable spectral data | ¹H NMR (DMSO): δ 8.50 (s), 4.25 (q), 1.45 (t) |
BW A827C (historical code) refers specifically to the 2-ethoxy derivative studied in blood storage applications, distinguishing it from hydroxyethoxy analog BW A440C [1].
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9